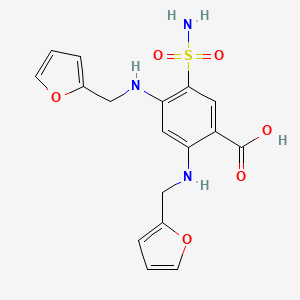
Hydroxychloroquine O-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxychloroquine O-Acetate is a compound with the molecular formula C20H28ClN3O2 . It is used in Hydrochloroquinoline impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Hydrochloroquinoline and its related formulations .
Synthesis Analysis
The synthetic strategies for the industrial and academic synthesis of Hydroxychloroquine and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been reviewed .Molecular Structure Analysis
The molecular structure of this compound is available in databases like PubChem . Topological studies have been conducted on Hydroxychloroquine conjugated molecular structures used for Novel Coronavirus (COVID-19) treatment .Chemical Reactions Analysis
Hydroxychloroquine has been studied for its reactions under various conditions .Physical And Chemical Properties Analysis
This compound’s physical and chemical properties can be found in databases like PubChem . It has been studied for its stability in different formulations .Scientific Research Applications
Immunomodulatory Activity in Autoimmune Diseases : Hydroxychloroquine has been found to decrease Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients, demonstrating significant immunomodulatory activity (Cruz da Silva et al., 2013).
Potential Treatment for COVID-19 : Initial studies suggested that hydroxychloroquine might limit the replication of the SARS-CoV-2 virus and be effective in treating COVID-19. However, subsequent research has shown mixed results regarding its efficacy and safety for this purpose (Meo et al., 2020).
Interaction with SARS-CoV-2 Spike Protein : Research involving virtualized quantum mechanical modeling assessed the binding of hydroxychloroquine to the SARS-CoV-2 spike-ACE2 complex, providing insights into its potential mechanism of action against COVID-19 (McGregor Samarth, 2020).
Dissolution Profile and Pharmacological Properties : Studies on hydroxychloroquine sulfate have analyzed its dissolution profile under different biological pH conditions, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications, including for COVID-19 treatment (Dongala et al., 2021).
Role in Cardiovascular Health in Lupus Patients : Hydroxychloroquine has been shown to improve endothelial dysfunction and protect the kidneys in a mouse model of systemic lupus erythematosus, indicating its benefits in cardiovascular health for lupus patients (Gómez-Guzmán et al., 2014).
Population Pharmacokinetics in Rheumatoid Arthritis : Research on the population pharmacokinetics of hydroxychloroquine in patients with rheumatoid arthritis has provided insights into its pharmacokinetics and potential therapeutic applications in this context (Carmichael et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-4-24(12-13-26-16(3)25)11-5-6-15(2)23-19-9-10-22-20-14-17(21)7-8-18(19)20/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQTWFAUWKTAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
47493-14-1 |
Source


|
| Record name | Hydroxychloroquine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047493141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4PKS9R94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





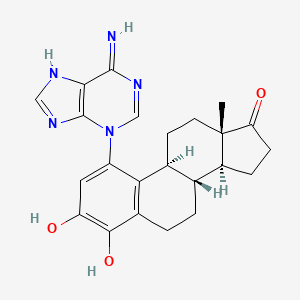


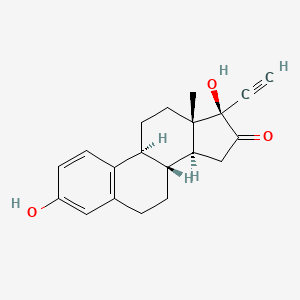
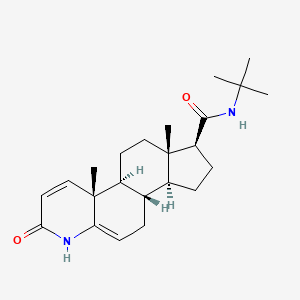
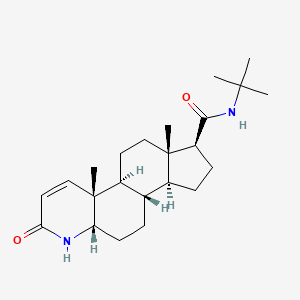
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
